1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-piperazin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXECCDNYFDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with piperazine in the presence of a reducing agent such as sodium borohydride . The reaction typically proceeds under mild conditions, with the trifluoroacetone acting as the electrophile and the piperazine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as or can be used under basic conditions.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-(piperazin-1-yl)propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-(piperazin-1-yl)propan-2-amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compounds with modifications to the piperazine ring demonstrate significant differences in biological activity and physicochemical properties:
- Key Insight: The addition of aromatic substituents (e.g., methoxyphenyl, fluorophenyl) increases lipophilicity and may enhance blood-brain barrier penetration, whereas non-aromatic substituents (e.g., carbazole) prioritize antibacterial activity .
Trifluoromethyl-Propanol Core Modifications
The trifluoromethyl-propanol moiety is critical for binding to targets such as kinases and neurotransmitter transporters. Comparisons include:
- thiophene for CNS targets) dictates specificity .
Biological Activity
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol (CAS Number: 634576-49-1) is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group, a piperazine ring, and a hydroxyl group. This combination imparts distinct chemical properties that enhance its biological activity, making it a subject of interest in medicinal chemistry and biological studies.
- Molecular Formula : C7H13F3N2O
- Molecular Weight : 200.19 g/mol
- IUPAC Name : this compound
The trifluoromethyl group increases lipophilicity, aiding in membrane permeability, while the hydroxyl group can form hydrogen bonds with biological macromolecules.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross lipid membranes.
- Receptor Interaction : The piperazine moiety interacts with neurotransmitter receptors and enzymes, modulating their activities.
- Hydrogen Bonding : The hydroxyl group allows for additional stabilization through hydrogen bonding with target proteins.
Biological Activity Overview
Research indicates that this compound has potential applications in several areas:
Medicinal Chemistry
This compound serves as a building block in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its structural features make it suitable for developing compounds with enhanced efficacy against various neurological disorders.
Neuroprotective Effects
Studies have shown that trifluoromethyl ketones exhibit neuroprotective effects. For instance, related compounds have been reported to inhibit apoptosis in cerebellar granule neurons under low potassium conditions, suggesting potential applications in neurodegenerative diseases .
Enzyme Inhibition
This compound is being explored for its inhibitory effects on specific enzymes. For instance, it may serve as an inhibitor of branched-chain amino acid transaminase (BCAT), which is involved in amino acid metabolism and has implications in cancer treatment .
Table 1: Summary of Biological Activities
Example Case Study
In a recent study focused on enzyme inhibition, researchers identified several compounds similar to this compound that demonstrated significant inhibitory activity against BCAT enzymes. The structure–activity relationship (SAR) analysis revealed that modifications to the piperazine ring could enhance selectivity and potency against these targets .
Q & A
Q. What are the standard synthetic routes for preparing 1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol?
The compound is typically synthesized via coupling reactions using 1,1,1-trifluoropropan-2-ol derivatives and piperazine. A common method involves activating the carboxylic acid intermediates (e.g., 3-(thiophen-2-ylthio)propanoic acid) with coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF, followed by reaction with piperazine under basic conditions (NEt₃) . Purification is achieved via column chromatography or recrystallization.
Q. How can researchers confirm the molecular structure of this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To identify proton environments (e.g., trifluoromethyl groups at δ ~120-130 ppm for ¹³C) and piperazine ring protons (δ ~2.5-3.5 ppm for ¹H) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns (e.g., m/z 471 [M+H]⁺ in related analogs) .
- Elemental Analysis : To validate empirical formulas (e.g., C:H:N ratios) .
Advanced Research Questions
Q. How does modifying substituents on the piperazine ring affect biological activity?
Structure-activity relationship (SAR) studies show that substituents on the piperazine ring influence target binding and pharmacokinetics. For example:
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .
- Bulkier aryl groups (e.g., naphthalene) improve receptor affinity but increase steric hindrance . Methodologically, analogs are synthesized via parallel combinatorial chemistry, followed by in vitro assays (e.g., antifungal or receptor-binding tests) to quantify activity shifts .
Q. What computational methods are used to predict binding interactions of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with targets like fungal CYP51 or serotonin receptors. Key steps include:
- Ligand Preparation : Optimizing 3D structures using software like OpenBabel .
- Protein-Ligand Docking : Identifying binding pockets and scoring affinity (e.g., binding energy ≤ -8 kcal/mol indicates strong interactions) .
- Free Energy Perturbation (FEP) : To predict the impact of substituent changes on binding .
Q. How can researchers resolve contradictions in spectroscopic data from different synthetic batches?
Discrepancies may arise from impurities, stereoisomers, or solvent residues. Solutions include:
- HPLC Purity Analysis : Using C18 columns with acetonitrile/water gradients to detect impurities .
- X-ray Crystallography : Resolving ambiguous structures via SHELX programs (e.g., SHELXL for refinement) .
- Alternative Coupling Strategies : Switching from HOBt/TBTU to EDCI/HOBt to minimize side reactions .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
Solubility challenges stem from the hydrophobic trifluoromethyl group. Approaches include:
- Prodrug Design : Introducing phosphate or glycoside groups to enhance hydrophilicity .
- Co-solvent Systems : Using DMSO/PEG-400 mixtures in preclinical formulations .
- Nanoparticle Encapsulation : Employing PLGA nanoparticles to improve bioavailability .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Data for this compound | Reference |
|---|---|---|
| ¹H NMR | δ 2.8-3.2 (m, 8H, piperazine), δ 4.1 (m, 1H, CH-OH), δ 1.5 (s, 1H, OH) | |
| ¹³C NMR | δ 122.5 (q, CF₃), δ 68.9 (CH-OH), δ 45-50 (piperazine carbons) | |
| ESI-MS | m/z 253.1 [M+H]⁺ (calculated for C₇H₁₂F₃N₂O) |
Q. Table 2: Impact of Piperazine Substituents on Biological Activity
| Substituent | Activity Trend (Example Target) | Methodological Insight |
|---|---|---|
| 4-Fluorophenyl | ↑ Antifungal (CYP51) | Enhanced hydrophobic interactions |
| 2-Pyrimidinyl | ↓ Solubility, ↑ Receptor Binding | Steric effects dominate |
| Naphthalen-1-yl | Mixed efficacy (varies by assay) | Requires co-crystallization for SAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
